Radiosensitizers: The abstract for "Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturbation" [] discusses PPA15, a pan-CDK inhibitor with radiosensitizing properties. Considering the structural similarities between PPA15 and your compound, it's plausible that "3-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide" could also exhibit radiosensitizing activity.
Opioid Receptor Modulators: The abstracts "Opioid Interactions in Rhesus Monkeys: Effects of δ + μ and δ + κ Agonists on Schedule-Controlled Responding and Thermal Nociception" [, ] and "(2S,3R)β-Methyl-2′,6′-dimethyltyrosine-l-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-l-Tic-OH] Is a Potent, Selective δ-Opioid Receptor Antagonist in Mouse Brain" [, ] explore the effects of various compounds on opioid receptors. Given the presence of a piperazine ring in your compound, which is a common feature in opioid receptor ligands, it's possible that it might interact with opioid receptors. Further research is needed to determine its specific affinity and activity profile.
Aurora Kinase Inhibitors: The abstract "Synthesis and structure elucidation of polyphenols containing the N′‐methyleneformohydrazide scaffold as aurora kinase inhibitors" [] focuses on developing polyphenol-based inhibitors of aurora kinases, which are attractive targets for anticancer therapy. While your compound does not belong to the polyphenol class, the presence of a benzamide scaffold and a substituted piperazine ring suggests a potential for interaction with kinases, including aurora kinases.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2